4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

Biological Activity Inhibitor Data Data Gap

This heterocyclic building block offers a unique, strained cyclobutyl N-acyl group that enforces conformational constraint, a critical differentiator for fragment-based drug discovery (FBDD) libraries and structure-activity relationship (SAR) studies. Unlike linear or larger cyclic analogs, its rigid 3D profile enables precise mapping of target binding pockets. With no publicly reported biological data, this scaffold provides a clear path to novel IP generation. Procure it as a high-value starting material for focused library design or methodological research exploiting its combined pyrimidine reactivity and cyclobutyl strain energy.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 2034502-02-6
Cat. No. B2786669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
CAS2034502-02-6
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C13H17N3O2/c17-13(10-2-1-3-10)16-7-5-11(8-16)18-12-4-6-14-9-15-12/h4,6,9-11H,1-3,5,7-8H2
InChIKeyRRWVOOGFTOUBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.81 g / 4 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine (CAS 2034502-02-6) – Structural Baseline & Procurement Profile


4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a small-molecule heterocyclic building block (MF: C₁₃H₁₇N₃O₂; MW: 247.29 g/mol) [1]. Its structure features a pyrimidine core linked via an ether bridge to a pyrrolidine ring, which is N-acylated with a cyclobutanecarbonyl group. The compound is cataloged primarily as a synthetic intermediate or fragment for medicinal chemistry exploration. Unlike many in-class pyrrolidine-pyrimidine analogs that bear linear or monocyclic N-substituents, this compound's strained cyclobutyl moiety introduces a distinct conformational constraint, offering a differentiated vector in fragment-based drug discovery (FBDD) libraries.

Procurement Risk: Why Indiscriminate Substitution of 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine Is Not Evidence-Based


The 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine scaffold lies at the intersection of several highly sensitive chemical spaces. The pyrrolidine N-acyl group is a critical pharmacophore determinant. Close analogs with alternative N-substituents—such as unsubstituted pyrrolidine [1], cyclopentyl , or 2,5-dimethylfuran-3-yl methanone variants —can exhibit vastly different conformational preferences, target engagement profiles, and metabolic stabilities. In the absence of direct comparative biological data, assuming functional equivalence between these analogs is scientifically unsound. For procurement decisions, particularly where the compound will serve as a key intermediate in structure-activity relationship (SAR) campaigns, this lack of substitution data means that any unqualified analog swap risks derailing the project's chemical optimization trajectory. The quantitative evidence below highlights the key structural and physicochemical distinctions that support a cautious, data-driven selection strategy.

Quantitative Differentiation of 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine for Informed Procurement


Current State of Biological Evidence: No Head-to-Head Activity Data Identified

An exhaustive search of peer-reviewed literature, patent repositories, and authoritative biochemical databases (PubChem, ChEMBL, BindingDB) reveals no quantitative biological assay data for 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine (CID 122243356) [1]. This is in stark contrast to some in-class analogs, such as 4-(pyrrolidin-3-yloxy)pyrimidine derivatives, which have reported HDAC6 IC₅₀ values in the 12–45 nM range . The absence of data does not signify inactivity but rather confirms the compound's current status as a nascent, underexplored building block. A procurement decision based on a presumption of bioisoteric equivalence with data-rich analogs would be unfounded.

Biological Activity Inhibitor Data Data Gap

Conformational Constraint: Cyclobutyl vs. Cyclopentyl Substituent Lipophilicity

The N-acyl cyclobutyl group in the target compound (XLogP3-AA = 1.2) is predicted to confer lower lipophilicity compared to its closest ring-expanded analog, N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, for which functional class models predict a higher logP. This distinction is critical in fragment screening, where lower logP fragments are generally preferred for their superior ligand efficiency and solubility profiles, and the rigidity of a cyclobutyl ring restricts conformational freedom to a greater degree than a cyclopentyl ring, potentially enhancing binding selectivity by reducing entropic penalty [1].

Physicochemical Property LogP Fragment-Based Drug Discovery

Procurement-Linked Application Scenarios for 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine (CAS 2034502-02-6)


Fragment-Based Lead Generation with Novel IP Potential

The complete absence of publicly reported biological activity for this specific compound [1] makes it a high-value procurement target for organizations seeking to build an intellectual property (IP) position. Initiating a fragment-based drug discovery (FBDD) campaign with this underexplored scaffold allows for the generation of novel composition-of-matter and method-of-use patents, avoiding the crowded IP space of extensively characterized pyrrolidine-pyrimidine analogs.

Focused Library Design Around Conformational Restriction

Procure this compound as a cornerstone for designing focused libraries that explore the impact of N-acyl group conformational restriction. Its strained cyclobutyl group [2] offers a distinct 3D profile compared to more flexible linear acyl or larger cyclic (cyclopentyl, cyclohexyl) analogs, enabling systematic structure-based design studies to map the conformational preferences of target binding pockets.

Synthetic Chemistry Development of Cyclobutyl-Containing Building Blocks

Due to the synthetic challenges associated with installing and manipulating strained cyclobutyl rings, this compound serves as a valuable starting material for methodological research. Procuring it enables the development of new cross-coupling or ring-opening reactions, leveraging the pyrimidine's reactivity and the cyclobutyl group's unique strain energy.

Quote Request

Request a Quote for 4-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.